(R)-1,3-Dimethylpiperazine

Description

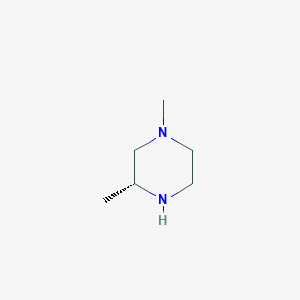

Structure

3D Structure

Properties

IUPAC Name |

(3R)-1,3-dimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-6-5-8(2)4-3-7-6/h6-7H,3-5H2,1-2H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMUNDXXVADKHS-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201290836 | |

| Record name | Piperazine, 1,3-dimethyl-, (3R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201290836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1788041-52-0 | |

| Record name | Piperazine, 1,3-dimethyl-, (3R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1788041-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, 1,3-dimethyl-, (3R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201290836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-1,3-Dimethylpiperazine: Chemical Properties and Reactivity

Introduction

(R)-1,3-Dimethylpiperazine is a chiral heterocyclic compound that has garnered significant interest within the fields of medicinal chemistry and organic synthesis. As a C-substituted piperazine, it serves as a valuable stereochemically defined building block for the construction of complex, enantiomerically pure molecules.[1] The piperazine ring is a prevalent scaffold in numerous FDA-approved drugs, and the introduction of a chiral center, such as the (R)-configured methyl group at the C3 position, can profoundly influence a molecule's biological activity and physicochemical properties.[2] This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic utility of this compound, intended for researchers, scientists, and professionals in drug development.

Key identifiers for this compound include:

Physicochemical Properties

This compound is typically a liquid at room temperature with distinct physical properties that are crucial for its handling and use in synthesis.[3] These properties are summarized in the table below.

| Property | Value | Source |

| Appearance | Liquid | [3] |

| Boiling Point | 147.9 ± 8.0 °C at 760 mmHg | [3] |

| Density | 0.855 ± 0.06 g/cm³ (Predicted) | [3] |

| Refractive Index (n20/D) | 1.409 (lit.) | [3] |

| Flash Point | 45.7 ± 9.4 °C | [3] |

| Storage Conditions | 2-8 °C, protect from light, sealed in dry | [3] |

Chemical Structure of this compound

Caption: 2D structure of this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its two nitrogen atoms. The N1 nitrogen is tertiary and adjacent to the chiral center at C3, making it more sterically hindered than the secondary N4 nitrogen.[1] This inherent steric and electronic difference allows for regioselective functionalization, a key consideration in multi-step synthesis.[1]

Regioselective Functionalization at Nitrogen

-

N-Alkylation and N-Acylation: These are fundamental transformations for modifying the piperazine core.[1] Due to the steric hindrance around N1, reactions with electrophiles often occur preferentially at the N4 position, especially under controlled conditions. This regioselectivity is crucial for building complex molecular architectures where specific positioning of substituents is required.

-

Nucleophilic Substitution: this compound acts as a potent nucleophile. A notable application is its reaction with electrophilic heterocyclic systems. For example, it reacts with 3,5-dichloro-4H-1,2,6-thiadiazin-4-one via a selective nucleophilic displacement of one chloride atom.[2][4] This reaction proceeds under mild conditions, and the dibasic nature of the piperazine means no additional base is required.[2]

Workflow for Nucleophilic Substitution

Caption: Synthesis of a thiadiazine derivative.[2]

Role as a Chiral Building Block

The primary value of this compound lies in its application as a chiral precursor for the synthesis of enantiomerically pure compounds.[1][5] The fixed stereocenter allows for the introduction of new functionalities with stereochemical control, which is paramount in the development of pharmaceuticals where enantiomers can have vastly different biological activities. It has been employed in sophisticated catalytic processes, such as the palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction, to forge new carbon-nitrogen bonds while retaining stereochemical integrity.[1]

Synthetic Methodologies

The synthesis of C-substituted chiral piperazines like this compound often relies on "chiral pool" synthesis.[1] This strategy utilizes abundant and inexpensive enantiopure starting materials, such as natural amino acids, to construct the chiral piperazine core. A common approach involves the condensation and cyclization of protected amino acids to form chiral piperazin-2-one intermediates, which can then be further modified and reduced to yield the desired substituted piperazine.[1]

Exemplary Experimental Protocol: Synthesis of (R)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one

This protocol is adapted from a peer-reviewed procedure and demonstrates the use of this compound as a nucleophile.[2]

Objective: To synthesize (R)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one (6a).

Materials:

-

3,5-dichloro-4H-1,2,6-thiadiazin-4-one (5) (91.5 mg, 0.500 mmol)

-

This compound (57.0 mg, 0.500 mmol)

-

Anhydrous Tetrahydrofuran (THF) (1 mL)

-

Dichloromethane (DCM) saturated with ammonia (NH₃)

-

Silica gel for column chromatography

-

Eluent: Dichloromethane/tert-Butyl methyl ether (DCM/t-BuOMe) 50:50

Procedure:

-

To a stirred mixture of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one (5) in anhydrous THF (1 mL) at approximately 20 °C, add this compound in one portion.

-

Protect the reaction mixture from atmospheric moisture using a CaCl₂ drying tube.

-

Stir the mixture at 20 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (approximately 24 hours).

-

Upon completion, add DCM saturated with NH₃ (10 mL) to the reaction mixture.

-

Adsorb the mixture directly onto silica gel by concentrating it under reduced pressure.

-

Purify the product by column chromatography using a solvent system of DCM/t-BuOMe (50:50).

-

Combine the fractions containing the desired product and concentrate under reduced pressure to yield the title compound as a yellow oil.

Expected Yield: 91.7 mg (70%).[2]

Safety and Handling

This compound and its related compounds are flammable and corrosive. Proper safety precautions are essential.

-

Hazards: Flammable liquid and vapor. Causes skin irritation and can cause serious eye damage. May cause respiratory irritation.[6][7] Harmful if swallowed.[6][8]

-

Handling: Work in a well-ventilated area or under a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][9] Keep away from heat, sparks, open flames, and other ignition sources.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][7][9] The compound should be protected from light and moisture.[3][7]

References

- This compound CAS 1033717-21-3. BIOSYNCE.

- This compound dihydrochloride. ChemScene.

- 1,3-Dimethyl-piperazine. ChemBK.

- This compound. CHIRALEN.

- This compound. Benchchem.

- (3R)-1,3-dimethylpiperazine. Hit2Lead.

- 1,3-Dimethylpiperazine. PubChem.

- Planned synthesis of 1,3-dimethylpiperazine-substituted thiadiazines 6a and 6b.

- Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. MDPI.

- (PDF) Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones.

- SAFETY DATA SHEET for cis-2,6-Dimethylpiperazine. Fisher Scientific.

- SAFETY DATA SHEET for 1-Methylpiperazine. Sigma-Aldrich.

- This compound dihydrochloride. MySkinRecipes.

- (S)-1,3-Dimethylpiperazine CAS 1152367-80-0. BIOSYNCE.

- SAFETY DATA SHEET for N,N'-Dimethylpiperazine. TCI Chemicals.

Sources

- 1. This compound | 1033717-21-3 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. biosynce.com [biosynce.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound dihydrochloride [myskinrecipes.com]

- 6. 1,3-Dimethylpiperazine | C6H14N2 | CID 13152035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. biosynce.com [biosynce.com]

- 9. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Spectroscopic Analysis of (R)-1,3-Dimethylpiperazine

Prepared by: Gemini, Senior Application Scientist

Introduction

(R)-1,3-Dimethylpiperazine is a chiral cyclic diamine with applications as a building block in organic synthesis and drug development.[1] Its stereochemistry and functional groups necessitate precise analytical methods for structural confirmation and purity assessment. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While publicly available, peer-reviewed spectra for this specific enantiomer are scarce, this document synthesizes data from analogous structures and established analytical protocols to provide a robust predictive framework for researchers. The methodologies described herein are designed to be self-validating, ensuring trustworthy and reproducible results.

The molecular structure of this compound, with CAS Number 1033717-21-3 and a molecular weight of 114.19 g/mol , forms the basis for the subsequent spectroscopic predictions.[2][3]

Figure 2. Workflow for NMR sample preparation and data acquisition.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show distinct signals for the two methyl groups and the six piperazine ring protons. Due to the chiral center at C3, the protons on the ring methylene groups (C2, C5, C6) are diastereotopic and should appear as complex multiplets.

-

N-CH₃ (Position 1): This group will appear as a sharp singlet, as there are no adjacent protons to couple with. Based on data for N,N'-dimethylpiperazine, this signal is expected around δ 2.3-2.5 ppm . [4]* C-CH₃ (Position 3): This methyl group is attached to a chiral center (C3). It will appear as a doublet due to coupling with the single proton on C3. The expected chemical shift is around δ 1.0-1.2 ppm .

-

Ring Protons (CH₂ and CH): The six protons on the piperazine ring will exhibit complex splitting patterns and will likely overlap. They are expected to resonate in the range of δ 1.7-3.0 ppm . The proton at the chiral C3 position will be a multiplet due to coupling with the adjacent methyl group and the C2 methylene protons.

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum should display six distinct signals corresponding to the six unique carbon atoms in the molecule.

-

N-CH₃ (Position 1): This methyl carbon signal is predicted to be in the range of δ 45-47 ppm , similar to that in 1-methylpiperazine. [5]* C-CH₃ (Position 3): This methyl group attached to the ring is expected at a higher field (lower ppm value), likely around δ 18-22 ppm .

-

Piperazine Ring Carbons:

-

C3 (CH-CH₃): The chiral carbon bearing a methyl group. Expected around δ 50-55 ppm .

-

C2, C5, C6 (CH₂): The three methylene carbons of the ring will have distinct chemical shifts due to their different electronic environments relative to the two nitrogen atoms and the chiral center. These are predicted to appear in the δ 45-60 ppm range. For comparison, the carbons in 1,4-di[2-aryl-1-diazenyl]-trans-2,5-dimethylpiperazines appear in a similar region.

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) N-CH₃ 2.3 - 2.5 (s, 3H) 45 - 47 C-CH₃ 1.0 - 1.2 (d, 3H) 18 - 22 | Ring CH & CH₂ | 1.7 - 3.0 (m, 7H) | 45 - 60 (4 signals) |

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. For this compound, the key vibrations will be C-H and C-N stretching and bending.

Experimental Protocol: Acquiring an IR Spectrum (Neat Liquid)

This protocol describes the thin-film method for a pure liquid sample using salt plates. [6] 1. Sample Preparation:

- Obtain two clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates from a desiccator. Handle them only by the edges to avoid moisture contamination from fingerprints. [6] * Using a Pasteur pipette, place one small drop of neat this compound liquid onto the surface of one plate.

- Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates. [7] 2. Data Acquisition:

- Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

- Acquire a background spectrum of the ambient air.

- Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.

- After analysis, clean the salt plates thoroughly with a dry solvent like acetone or dichloromethane and return them to the desiccator. [6][8]

Predicted IR Spectrum

The IR spectrum will be characterized by absorptions in the fingerprint region and C-H stretching region.

-

C-H Stretching: Strong, sharp peaks are expected in the 2850-3000 cm⁻¹ region, corresponding to the sp³ C-H stretching of the methyl and methylene groups.

-

C-H Bending: Absorptions around 1450-1470 cm⁻¹ (scissoring) and 1370-1380 cm⁻¹ (bending) are characteristic of CH₂ and CH₃ groups.

-

C-N Stretching: Aliphatic amines typically show C-N stretching absorptions in the fingerprint region, between 1000-1250 cm⁻¹ . These may be broad or of medium intensity. The spectrum of 1-methylpiperazine shows absorptions in this region. [9][10]* N-H Stretching: As a tertiary amine, this compound has no N-H bonds, so the characteristic N-H stretching peaks (typically ~3300-3500 cm⁻¹) will be absent.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Expected Intensity |

| C(sp³)-H Stretch | 2850 - 3000 | Strong, Sharp |

| C-H Bend/Scissor | 1450 - 1470 | Medium |

| C-N Stretch | 1000 - 1250 | Medium to Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural fragments of a molecule. Electron Ionization (EI) is a common technique for volatile, small molecules like this one.

Experimental Protocol: Acquiring a Mass Spectrum (EI)

This protocol is a general guideline for obtaining an EI mass spectrum. [11] 1. Sample Preparation:

- Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile. [12]High concentrations should be avoided to prevent source contamination. [12] * Ensure the sample is free of non-volatile salts or buffers, which are incompatible with EI-MS. [12] 2. Instrument Setup & Acquisition:

- The instrument should be tuned and calibrated using a standard compound (e.g., PFTBA) to ensure mass accuracy. [13] * Introduce the sample into the ion source, typically via direct insertion probe or Gas Chromatography (GC) inlet for volatile liquids.

- The standard ionization energy for EI is 70 eV.

- Acquire data over a mass range appropriate for the compound (e.g., m/z 30-200).

Predicted Mass Spectrum (EI)

The mass spectrum will show a molecular ion peak (M⁺) and several fragment ions resulting from the cleavage of the piperazine ring and methyl groups.

-

Molecular Ion (M⁺): The molecular weight is 114.19 g/mol . A peak at m/z 114 corresponding to the molecular ion [C₆H₁₄N₂]⁺ is expected. [3][14]The nitrogen rule predicts an even-numbered molecular weight, which is consistent.

-

Major Fragmentation Pathways: Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is the most common fragmentation pathway for amines.

-

Loss of a methyl group (-CH₃): Cleavage of the N-CH₃ or C-CH₃ group would result in a fragment at m/z 99 ([M-15]⁺).

-

Ring Cleavage: The piperazine ring is likely to fragment. A prominent peak is expected at m/z 70 , which corresponds to the [C₄H₈N]⁺ fragment, a common and stable fragment observed in the mass spectrum of 1,4-dimethylpiperazine. [15]Another significant fragment is often seen at m/z 42-44 .

-

Figure 3. Predicted major fragmentation pathways for this compound in EI-MS.

| m/z | Predicted Ion Identity | Fragmentation Pathway |

| 114 | [C₆H₁₄N₂]⁺˙ (M⁺) | Molecular Ion |

| 99 | [C₅H₁₁N₂]⁺ | Loss of a methyl radical (-•CH₃) |

| 70 | [C₄H₈N]⁺ | α-cleavage and ring opening |

| 42 | [C₂H₄N]⁺ | Further fragmentation |

Conclusion

This guide provides a detailed predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By combining established analytical protocols with data from structurally similar compounds, researchers can confidently acquire and interpret the necessary data to verify the structure and purity of this important chiral building block. The provided experimental workflows emphasize robust and reliable data acquisition, aligning with the principles of scientific integrity and reproducibility.

References

-

BIOSYNCE. This compound CAS 1033717-21-3. [Link]

-

The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

-

ChemBK. 1,3-Dimethyl-piperazine. [Link]

-

Bull, S. D., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210-4. [Link]

-

ResearchGate. Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines | Request PDF. [Link]

-

ResearchGate. (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]

-

University of Leicester. NMR Sample Preparation. [Link]

-

The Royal Society of Chemistry. Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. [Link]

-

The Royal Society of Chemistry. Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. [Link]

-

NP-MRD. ¹³C NMR Spectrum (1D, 101 MHz, D₂O, predicted). [Link]

-

University of Colorado Boulder, Organic Chemistry. IR Spectroscopy of Liquids. [Link]

-

ResearchGate. How to prepare a liquid sample for FTIR spectrum? [Link]

-

ResearchGate. ¹³C NMR spectroscopic data of selected compounds in the series... [Link]

-

National Institute of Standards and Technology (NIST). Piperazine, 1-methyl- - NIST WebBook. [Link]

-

SpectraBase. 1,3-Dimethylpiperidine - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubChem. 1,3-Dimethylpiperazine | C6H14N2. [Link]

-

National Institute of Standards and Technology (NIST). Piperazine, 1,4-dimethyl- - NIST WebBook. [Link]

-

University of Oxford, Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. [Link]

-

Royal Society of Chemistry. Preparing a sample for infrared spectroscopy. [Link]

-

Chemistry LibreTexts. 4.2: IR Spectroscopy. [Link]

-

De La Salle University. CHAPTER 7 Proper Laboratory Protocol and Sample Laboratory Experiments. [Link]

-

The Royal Society of Chemistry. Best Practice Guide for Generating Mass Spectra. [Link]

-

PubChem. 1,4-Dimethylpiperazine | C6H14N2. [Link]

-

Scribd. IR Spectroscopy Lab | PDF. [Link]

-

The Royal Society of Chemistry. Experimental reporting. [Link]

-

University of California, Irvine. Tables For Organic Structure Analysis. [Link]

-

National Institute of Standards and Technology (NIST). Piperazine - NIST WebBook. [Link]

-

Springer Nature Experiments. Mass Spectrometry Protocols and Methods. [Link]

Sources

- 1. biosynce.com [biosynce.com]

- 2. Hit2Lead | (3R)-1,3-dimethylpiperazine | CAS# 1033717-21-3 | MFCD11114439 | BB-4066708 [hit2lead.com]

- 3. 1,3-Dimethylpiperazine | C6H14N2 | CID 13152035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N,N'-Dimethylpiperazine(106-58-1) 1H NMR spectrum [chemicalbook.com]

- 5. 1-Methylpiperazine(109-01-3) 13C NMR spectrum [chemicalbook.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. Piperazine, 1-methyl- [webbook.nist.gov]

- 10. 1-Methylpiperazine(109-01-3) IR2 spectrum [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. whitman.edu [whitman.edu]

- 14. 1,4-Dimethylpiperazine | C6H14N2 | CID 7818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Piperazine, 1,4-dimethyl- [webbook.nist.gov]

Foreword: The Strategic Importance of Stereoisomerism in Piperazine Scaffolds

An In-depth Technical Guide to the Stereochemistry of (R)-1,3-Dimethylpiperazine

The piperazine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its prevalence is due to its favorable physicochemical properties, synthetic tractability, and its ability to present substituents in precise three-dimensional orientations to engage with biological targets.[3][4] However, the true potential of the piperazine scaffold is unlocked through the strategic introduction of chirality. By moving beyond simple N,N'-disubstitution and incorporating stereocenters onto the carbon framework, we access a much richer chemical space.[5] This guide focuses on a particularly valuable chiral building block: this compound. The introduction of a methyl group at the C3 position creates a stereocenter that profoundly influences the molecule's conformation, reactivity, and ultimately, its utility in the rational design of potent and selective therapeutics.[1][6] This document serves as a technical deep-dive for researchers and drug development professionals, elucidating the critical stereochemical considerations, analytical methodologies, and synthetic strategies associated with this versatile compound.

Conformational Landscape: Beyond the Flat Page

To appreciate the utility of this compound, one must first understand its three-dimensional structure and dynamic behavior in solution. The piperazine ring, like cyclohexane, is not planar and preferentially adopts a low-energy chair conformation to minimize torsional and steric strain.[7][8] The introduction of two methyl groups—one on a nitrogen (N1) and one on a carbon (C3)—establishes a complex conformational equilibrium.

Chair Conformations and Ring Inversion

The piperazine ring undergoes a dynamic "ring flip" between two chair conformers. This process has a higher energy barrier than in cyclohexane, a distinction attributable to the electronic properties of the nitrogen atoms.[7] In 1,3-dimethylpiperazine, this inversion swaps the axial and equatorial positions of all substituents.

The two primary chair conformations for the trans diastereomer (which is energetically favored) of this compound are the diequatorial and the diaxial conformers.

-

Diequatorial Conformation: The N1-methyl and C3-methyl groups both occupy equatorial positions. This is the most stable conformation as it minimizes unfavorable steric interactions, particularly the 1,3-diaxial interactions that would be present in the alternative chair form.[9]

-

Diaxial Conformation: Both methyl groups occupy axial positions. This conformation is significantly less stable due to severe steric repulsion between the axial methyl groups and the axial protons on the ring. This is a classic example of A(1,3) strain.[10]

The strong preference for the diequatorial arrangement means that, at physiological temperatures, the molecule is predominantly "locked" in a single, well-defined conformation. This pre-organization is highly advantageous in drug design, as it reduces the entropic penalty upon binding to a target.

Caption: Conformational equilibrium of trans-(R)-1,3-dimethylpiperazine.

Regiochemical Distinction of Nitrogen Atoms

A critical consequence of the C3-methyl group is the desymmetrization of the piperazine ring. The two nitrogen atoms, N1 and N4, are no longer equivalent:

-

N1: This nitrogen is tertiary and is directly attached to the C-methyl group.

-

N4: This nitrogen is secondary and is distal to the chiral center.

This inherent electronic and steric difference allows for highly regioselective functionalization. The N4 nitrogen is more nucleophilic and sterically accessible, making it the primary site for reactions like acylation or alkylation under controlled conditions.[5] This predictable reactivity is a cornerstone of its use as a building block.

Stereoselective Synthesis and Application as a Chiral Building Block

The synthesis of enantiomerically pure piperazines is a key challenge and area of intense research.[11][12] Direct asymmetric synthesis can be complex; therefore, this compound is often employed as a readily available chiral precursor to introduce stereochemistry into a target molecule from the outset.[5][9]

A prime example of its application is in the nucleophilic aromatic substitution reaction with electrophilic heterocycles. This strategy is common in the synthesis of kinase inhibitors, where the piperazine core acts as a linker between two aromatic systems.[1][13]

Experimental Protocol: Synthesis of (R)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one

This protocol demonstrates the use of this compound as a nucleophile to construct a more complex chiral molecule. The reaction proceeds with retention of stereochemistry at the C3 position.[1][13]

Methodology:

-

Vessel Preparation: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dichloro-4H-1,2,6-thiadiazin-4-one (91.5 mg, 0.500 mmol).

-

Solvent Addition: Add 1 mL of anhydrous tetrahydrofuran (THF) to the flask to dissolve the starting material.

-

Nucleophile Addition: To the stirred solution at ambient temperature (approx. 20 °C), add this compound (57.0 mg, 0.500 mmol) in a single portion.

-

Reaction Conditions: Protect the reaction mixture from atmospheric moisture using a CaCl₂ drying tube.

-

Monitoring: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting dichlorothiadiazinone is fully consumed (typically 24 hours).

-

Workup and Purification: Upon completion, add DCM saturated with NH₃ (10 mL). Adsorb the mixture onto silica gel and purify by column chromatography (DCM/t-BuOMe 50:50) to yield the product as a yellow oil.

Causality: The choice of THF as a solvent provides a non-protic environment suitable for the nucleophilic substitution. The reaction proceeds regioselectively at the more electrophilic carbon of the thiadiazinone ring. The stereochemical integrity of the chiral center is maintained throughout the reaction because the C-N bond formation does not involve the stereocenter itself.[13]

Caption: Workflow for the synthesis of a chiral thiadiazinone.

Analytical Characterization: Confirming Stereochemical Integrity

Unambiguous confirmation of the structure, absolute configuration, and enantiomeric purity of this compound and its derivatives is paramount.[5] A multi-technique approach is required for comprehensive characterization.

Spectroscopic and Chiroptical Methods

| Technique | Purpose | Expected Observations for this compound Derivatives |

| ¹H NMR | Structural elucidation and conformational analysis. | Complex multiplets for ring protons. Distinct signals for N-methyl and C-methyl groups. Temperature-dependent spectra can reveal coalescence, indicating conformational exchange.[7] |

| ¹³C NMR | Carbon skeleton confirmation. | Unique signals for each carbon atom in the asymmetric environment. |

| Mass Spectrometry | Molecular weight determination and fragmentation analysis. | Provides the molecular ion peak corresponding to the expected mass, confirming the elemental composition. |

| Optical Rotation | Confirmation of absolute configuration and enantiomeric purity. | A positive specific rotation value ([α]D) is characteristic of the (R)-enantiomer. For example, a reported value for a derivative is +65 (c 1.0, CHCl₃).[1] |

| Chiral HPLC/GC | Separation of enantiomers and determination of enantiomeric excess (e.e.). | The primary method to quantify the purity of a single enantiomer by separating it from its (S)-counterpart on a chiral stationary phase.[14] |

Self-Validation: The combination of these techniques provides a self-validating system. For instance, observing the expected molecular weight by MS, a positive optical rotation, and a single peak on a chiral column collectively provide high confidence in the identity and purity of the (R)-enantiomer.

Role in Drug Design: A Steric and Conformational Anchor

The incorporation of the this compound moiety into drug candidates is a deliberate strategy to enhance potency, selectivity, and pharmacokinetic properties.[1] The C3-methyl group is not merely a passive substituent; it is an active design element.

-

Probing Hydrophobic Pockets: The methyl group can occupy small hydrophobic pockets within a target's active site, increasing binding affinity through favorable van der Waals interactions.

-

Controlling Torsional Angles: It acts as a "steric handle" that can influence the torsional angle between the piperazine ring and an adjacent aromatic system. This conformational constraint can lock the molecule into a bioactive conformation, enhancing on-target potency and selectivity against off-targets that require a different binding pose.[1]

-

Improving Metabolic Stability: The methyl group can block sites of metabolism on the piperazine ring, increasing the drug's half-life.

This is particularly relevant in the design of kinase inhibitors, where the piperazine often serves as a solvent-exposed linker. The 3-methyl group can project into the solvent front of the ATP-binding pocket, providing a vector for further optimization.[1]

Caption: this compound as a scaffold for target engagement.

Conclusion

The stereochemistry of this compound is a critical determinant of its function and utility. Its preference for a rigid, diequatorial chair conformation, combined with the regiochemical differentiation of its nitrogen atoms, makes it a predictable and powerful building block for asymmetric synthesis. By providing a conformationally constrained scaffold and a steric probe, it enables medicinal chemists to precisely control the three-dimensional architecture of drug candidates, leading to compounds with enhanced potency, selectivity, and improved pharmacological profiles. A thorough understanding of its conformational dynamics, analytical signatures, and synthetic applications is therefore essential for any scientist working at the forefront of drug discovery and development.

References

- Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 71.

- Kalogirou, A. S., Asquith, C. R. M., & Koutentis, P. A. (2020). Synthesis of (R)- and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. Molbank, 2020(3), M1139.

- BenchChem. (n.d.). (S)-1,3-Dimethylpiperazine dihydrochloride. BenchChem.

- BenchChem. (n.d.). This compound. BenchChem.

- Maz-Argüelles, R., et al. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience.

- Kalogirou, A. S., Asquith, C. R. M., & Koutentis, P. A. (2020). Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. ResearchGate.

- Chow, Y. L., et al. (1968). A(1,3) interaction and conformational energy of axial–axial 1,3-dimethyl interaction. Canadian Journal of Chemistry.

- Ochoa-Puentes, C., et al. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega.

- Mimura, H., & Fukushima, K. (2018). Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation. Journal of Chromatography A, 1566, 118-123.

- Panda, K. C., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1).

- Yılmaz, F., & Gümüş, M. H. (2020). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate.

- Wang, Z., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic & Biomolecular Chemistry.

- O'Brien, P., et al. (2017). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.

- Fall, Y., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 1033717-21-3 | Benchchem [benchchem.com]

- 6. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. (S)-1,3-Dimethylpiperazine dihydrochloride | 1152110-30-9 | Benchchem [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-1,3-Dimethylpiperazine: A Technical Guide to a Versatile Chiral Building Block in Modern Synthesis

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as the third most common nitrogen-containing heterocycle in FDA-approved pharmaceuticals.[1] While N-substituted piperazines have been extensively explored, the strategic introduction of chirality onto the carbon framework unlocks vast, underexplored chemical space, offering significant opportunities to refine the pharmacological and pharmacokinetic profiles of drug candidates.[2] This guide focuses on (R)-1,3-dimethylpiperazine, a chiral building block of increasing importance. The presence of a stereocenter at the C3 position and a methyl group on the distal nitrogen (N1) provides a unique combination of steric and electronic properties. This document serves as an in-depth technical resource for researchers, chemists, and drug development professionals, detailing the synthesis and application of this compound, with a focus on the causal relationships between its structure and its utility in asymmetric synthesis.

The Strategic Advantage of the 3-Methylpiperazine Moiety

The introduction of a methyl group at the C3 position of the piperazine ring is not a trivial substitution; it imparts significant conformational rigidity and serves as a "steric handle." This feature is particularly advantageous in the design of kinase inhibitors, where the methyl group can enhance potency and selectivity by probing specific pockets in the active site or by inducing a torsional twist between adjacent ring systems.[3] This strategic functionalization can lead to improved biological activity and enhanced physicochemical characteristics, making C-substituted chiral piperazines like this compound highly valuable synthons.[3][4]

Enantioselective Synthesis of this compound

Access to enantiomerically pure C-substituted piperazines is critical for their application in pharmaceutical development. Common strategies include the resolution of racemates, asymmetric hydrogenation of pyrazine precursors, and asymmetric lithiation-trapping of protected piperazines.[5][6] However, synthesis from the "chiral pool," utilizing readily available, inexpensive chiral molecules like amino acids, represents one of the most practical and scalable approaches.[2]

A representative synthesis of a chiral 3-methylpiperazine derivative can be conceptualized starting from (R)-Alanine, a common chiral pool amino acid. This approach ensures the stereochemistry at the C3 position is set from the outset.

This pathway leverages the inherent chirality of the starting material, a robust strategy for producing enantiomerically pure piperazines.[7] The key steps often involve the formation of an amino alcohol, its conversion to a suitable leaving group or an aziridine, followed by ring-opening and subsequent cyclization to form the piperazine core.[7]

Application as a Chiral Building Block: A Case Study in Kinase Inhibitor Scaffolds

A prime example of this compound's utility is in the synthesis of substituted 4H-1,2,6-thiadiazin-4-ones, a class of compounds investigated for their potential as anticancer agents.[3] The piperazine moiety is introduced via a selective nucleophilic substitution reaction.

Reaction Mechanism and Rationale

The reaction involves the displacement of a chlorine atom from 3,5-dichloro-4H-1,2,6-thiadiazin-4-one by this compound.[3]

Causality Behind Experimental Choices:

-

Solvent: Tetrahydrofuran (THF) is used as the solvent. It is an anhydrous polar aprotic solvent that effectively solvates the reactants without interfering with the nucleophilic attack.

-

Temperature: The reaction proceeds at approximately 20°C, which is considered a mild condition.[3] This is crucial for preserving the stereochemical integrity of the chiral center in the piperazine, preventing epimerization.[3]

-

Stoichiometry and Base: The reaction uses one equivalent of the piperazine. A key insight is that no additional base is required. This compound is a dibasic amine; one nitrogen atom acts as the nucleophile to displace the chloride, while the other can act as an internal base to neutralize the HCl generated in situ. This simplifies the reaction setup and workup.[3]

-

Selectivity: The starting thiadiazinone is highly electrophilic, facilitating a smooth and selective monosubstitution under these mild conditions.[3]

Detailed Experimental Protocol

Adapted from Kalogirou, A. S., et al. (2020).[3]

-

To a stirred mixture of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one (91.5 mg, 0.500 mmol) in anhydrous tetrahydrofuran (THF, 1 mL) at approximately 20 °C, add this compound (57.0 mg, 0.500 mmol) in one portion.

-

Protect the reaction mixture from atmospheric moisture using a CaCl₂ drying tube.

-

Stir the mixture at this temperature, monitoring for the complete consumption of the starting material by Thin Layer Chromatography (TLC) (approximately 24 hours).

-

Upon completion, add dichloromethane (DCM) saturated with ammonia (NH₃) (10 mL) to the reaction mixture.

-

Adsorb the resulting mixture onto silica gel.

-

Purify the product by column chromatography using a 50:50 mixture of DCM/tert-Butyl methyl ether (t-BuOMe) as the eluent to yield the title compound as a yellow oil.

Quantitative Data Summary

The following table summarizes the results for the synthesis using both enantiomers of 1,3-dimethylpiperazine, demonstrating the robustness of the protocol.

| Enantiomer | Yield (%) | Specific Rotation [α]D²⁰ (c 1.0, CHCl₃) |

| (R) -1,3-Dimethylpiperazine | 70% | +65 |

| (S) -1,3-Dimethylpiperazine | 68% | - |

Table 1: Comparison of reaction outcomes for (R) and (S) enantiomers.[3]

Role in Diastereoselective Synthesis

Beyond its use as a pre-formed chiral scaffold, this compound can function as a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction.

Principle of Diastereoselective Alkylation

When this compound is converted into a diamide derivative, it can be used to direct the stereoselective alkylation of an enolate.

Mechanistic Rationale:

-

Enolate Formation: A strong, sterically hindered base like lithium diisopropylamide (LDA) deprotonates the α-carbon, forming a chiral enolate.

-

Chelation and Steric Hindrance: The lithium cation can chelate with the carbonyl oxygens. The conformation of the piperazine ring and the steric bulk of the C3-methyl group create a sterically biased environment.

-

Face-Selective Alkylation: The electrophile (e.g., an alkyl halide) will preferentially approach the enolate from the less sterically hindered face, leading to the formation of one diastereomer in excess.[8]

-

Auxiliary Removal: After the alkylation, the chiral piperazine auxiliary is cleaved (e.g., by hydrolysis or reduction) to release the enantiomerically enriched product, and the auxiliary can potentially be recovered.

This diastereoselective approach allows the chirality of this compound to be transferred to a new stereocenter, demonstrating its versatility not just as a structural component but also as a controller of stereochemistry.[8]

Conclusion and Future Outlook

This compound is a powerful and versatile chiral building block. Its predefined stereochemistry and unique structural features make it an invaluable tool for introducing chirality and modulating the properties of complex molecules. As demonstrated, its direct incorporation into pharmaceutical scaffolds like kinase inhibitors is a proven strategy for enhancing biological selectivity and potency. Furthermore, its potential as a recoverable chiral auxiliary in diastereoselective reactions opens avenues for the efficient synthesis of a wide range of other enantiomerically pure compounds.

The growing demand for three-dimensionally complex and stereochemically defined molecules in drug discovery ensures that the importance of C-substituted chiral piperazines will continue to increase. Future research will likely focus on expanding the library of derivatives based on the this compound core and exploring its application as a chiral ligand in novel asymmetric catalytic systems.

References

-

Soai, K., Hayashi, H., Shinozaki, A., Umebayashi, H., & Yamada, Y. (1988). Asymmetric Synthesis Using Chiral Piperazine. I. Asymmetric Synthesis of 2-Substituted Alcohol and Carboxylic Acid by Diastereoselective Alkylation of Chiral Diamides Derived from Piperazines. Bulletin of the Chemical Society of Japan, 61(9), 3315-3317. Retrieved from [Link]

-

BIOSYNCE. (n.d.). This compound CAS 1033717-21-3. Retrieved from [Link]

-

Viveki, P. A., Gallant, N., & Sabat, M. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3419. Retrieved from [Link]

-

Davis, F. A., & Zhou, P. (1998). α-Amino 1,3-Dithioketal Mediated Asymmetric Synthesis of Piperidines (L-733,060) and Tetrahydrofuran Glycines. Organic Letters, 1(1), 111-113. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound dihydrochloride. Retrieved from [Link]

-

Sharma, P., & Kumar, A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Advances, 10(36), 21396-21425. Retrieved from [Link]

-

Kim, K. M., & Stoltz, B. M. (2015). Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation. Angewandte Chemie International Edition, 54(1), 247-250. Retrieved from [Link]

-

Kim, K. M., & Stoltz, B. M. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 247-250. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Retrieved from [Link]

-

Kalogeropoulou, T., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5939. Retrieved from [Link]

-

Papke, R. L., et al. (2019). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 10(6), 2948-2961. Retrieved from [Link]

-

R Discovery. (2007). Asymmetric Synthesis of Chiral Piperazines. Retrieved from [Link]

-

Bak, A., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(14), 5553. Retrieved from [Link]

-

Stoltz, B. M., et al. (2014). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition. Retrieved from [Link]

-

ResearchGate. (n.d.). Regioselective Ring-Opening of Amino Acid-Derived Chiral Aziridines: an Easy Access to cis-2,5-Disubstituted Chiral Piperazines. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Dimethylpiperazine. Retrieved from [Link]

-

Kalogirou, A. S., Asquith, C. R. M., & Koutentis, P. A. (2020). Synthesis of (R)- and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. Molbank, 2020(3), M1139. Retrieved from [Link]

-

Wang, Y., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE B, 17(1), 70-76. Retrieved from [Link]

-

ResearchGate. (n.d.). A new asymmetric synthetic route to substituted piperidines. Retrieved from [Link]

-

Kawasaki, T., et al. (2020). Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. Symmetry, 12(10), 1664. Retrieved from [Link]

-

Viveki, P. A., Gallant, N., & Sabat, M. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3419. Retrieved from [Link]

Sources

- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 1033717-21-3 | Benchchem [benchchem.com]

- 5. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of Substituted Chiral Piperazines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring, a simple six-membered heterocycle with two opposing nitrogen atoms, has risen from its humble origins as an anthelmintic to become a cornerstone of modern medicinal chemistry. Its unique physicochemical properties, including a high polar surface area and the ability to act as both a hydrogen bond donor and acceptor, contribute to improved aqueous solubility and oral bioavailability of drug candidates.[1] This guide provides an in-depth exploration of the discovery and historical evolution of substituted chiral piperazines, charting their journey from simple N,N'-disubstituted compounds to complex, stereochemically defined pharmacophores. We will delve into the synthetic challenges that spurred innovation, from classical resolution techniques to the sophisticated asymmetric syntheses that are now central to their production. This technical resource is designed to provide researchers and drug development professionals with a comprehensive understanding of the causality behind experimental choices and the authoritative grounding necessary to advance the application of this remarkable scaffold.

From Commodity Chemical to Privileged Scaffold: A Historical Perspective

The story of piperazine begins not in the complex world of chiral chemistry, but in the realm of industrial synthesis and veterinary medicine. Initially prepared through reactions like the ammoniation of 1,2-dichloroethane, piperazine was first marketed by Bayer in the early 20th century as an effective treatment for parasitic worm infections.[2] Its mechanism of action involves paralyzing parasites by acting as a GABA receptor agonist, allowing the host to easily expel them.[2]

The true potential of the piperazine scaffold in drug discovery, however, lay dormant for several decades. The realization of its value grew with the understanding of "privileged structures" in the 1980s—molecular frameworks capable of binding to a diverse array of biological targets.[3][4] The piperazine ring, with its conformational flexibility and ability to present substituents in precise three-dimensional orientations, proved to be an exemplary privileged scaffold.[2][5][6] This recognition was solidified by the commercial success of numerous blockbuster drugs containing this moiety, such as the antipsychotic ziprasidone, the antibiotic ciprofloxacin, and the erectile dysfunction treatment sildenafil (Viagra).[2][7]

A critical analysis of piperazine-containing drugs reveals a historical trend: the vast majority are substituted at the N1 and N4 positions, leaving the carbon framework of the ring largely unexplored.[2][5] This lack of structural diversity highlighted a significant untapped potential in chemical space and underscored the need for synthetic methodologies that could introduce substituents onto the carbon atoms with precise stereochemical control.[2][5] The dawn of asymmetric synthesis and the increasing demand for enantiomerically pure drugs set the stage for the next chapter in the history of piperazines: the era of chirality.

The Dawn of Chirality: Early Approaches to Enantiopure Piperazines

The introduction of chirality into piperazine-containing drug candidates marked a significant leap in medicinal chemistry. The understanding that different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles became a driving force for the development of methods to access single-enantiomer piperazines.

Classical Resolution: The First Forays into Chiral Separation

The earliest methods for obtaining enantiomerically pure piperazines relied on classical resolution. This technique involves the reaction of a racemic mixture of a piperazine derivative with a chiral resolving agent to form a pair of diastereomeric salts.[8] Due to their different physical properties, these diastereomers can be separated by fractional crystallization.[3][8]

A prime example of this approach is in the synthesis of the HIV protease inhibitor Indinavir . An early route to a key chiral piperazine intermediate involved the hydrogenation of pyrazinecarboxylic acid followed by resolution of the resulting racemic piperazine-2-carboxamide through crystallization with (S)-(+)-camphorsulfonic acid.[9] Similarly, the synthesis of Levocetirizine , the active (R)-enantiomer of cetirizine, historically involved the resolution of a racemic piperazine intermediate using a chiral acid like dibenzoyl-D-tartaric acid.[7][10]

While effective, classical resolution has inherent limitations. The process can be laborious, and the yield of the desired enantiomer is theoretically capped at 50%, with the other half often being discarded.[8] This inefficiency spurred the development of more elegant and atom-economical asymmetric synthetic strategies.

The Evolution of Asymmetric Synthesis: Crafting Chiral Piperazines with Precision

The limitations of classical resolution fueled a revolution in synthetic organic chemistry, leading to the development of a diverse toolbox of asymmetric methods for the synthesis of chiral piperazines. These strategies can be broadly categorized into chiral pool synthesis and catalytic asymmetric synthesis.

Chiral Pool Synthesis: Nature's Building Blocks

One of the most intuitive approaches to synthesizing chiral molecules is to start with readily available, enantiomerically pure starting materials from nature, a strategy known as chiral pool synthesis. Amino acids, with their inherent stereochemistry, have proven to be invaluable starting points for the construction of chiral piperazines.

A common strategy involves the conversion of α-amino acids into orthogonally protected chiral 1,2-diamines, which can then undergo cyclization to form the piperazine ring.[11] This approach allows for the synthesis of a wide variety of 2-substituted piperazines with excellent enantiomeric purity.[11][12] For example, a scalable synthesis of orthogonally protected 2-substituted chiral piperazines has been developed starting from α-amino acids, with a key aza-Michael addition step to form the piperazine ring.[11]

dot graph "Chiral_Pool_Synthesis_of_Piperazines" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

"Amino_Acid" [label="Chiral α-Amino Acid"]; "Diamine" [label="Orthogonally Protected\nChiral 1,2-Diamine"]; "Piperazine" [label="Enantiopure\n2-Substituted Piperazine"];

"Amino_Acid" -> "Diamine" [label="Multi-step\nconversion"]; "Diamine" -> "Piperazine" [label="Cyclization\n(e.g., aza-Michael)"]; } caption: "Chiral pool synthesis of 2-substituted piperazines from α-amino acids."

Catalytic Asymmetric Synthesis: The Modern Era

The development of catalytic asymmetric methods represents the pinnacle of efficiency in chiral synthesis, allowing for the generation of large quantities of enantiomerically enriched products from achiral or racemic starting materials using only a small amount of a chiral catalyst.

Asymmetric hydrogenation has emerged as a powerful tool for the synthesis of chiral piperazines. A notable approach involves the hydrogenation of pyrazine derivatives. For instance, the iridium-catalyzed asymmetric hydrogenation of pyrazines activated by alkyl halides provides access to a wide range of 3-substituted, 2,3-disubstituted, and 3,5-disubstituted chiral piperazines with high enantioselectivity.[13][14][15] This method was successfully applied to a concise synthesis of the NK1 receptor antagonist, Vestipitant.[13]

Another strategy involves the asymmetric hydrogenation of tetrahydropyrazines. A highly efficient synthesis of the piperazine intermediate for Indinavir was achieved through the rhodium-catalyzed asymmetric hydrogenation of a tetrahydropyrazine precursor, yielding the desired product with 99% enantiomeric excess (ee).[9]

Catalytic asymmetric alkylation reactions have provided novel routes to C-substituted chiral piperazines. The Stoltz group developed a palladium-catalyzed asymmetric decarboxylative allylic alkylation of N-protected piperazin-2-ones to synthesize enantioenriched tertiary piperazin-2-ones, which can be subsequently reduced to the corresponding chiral piperazines.[16][17] This method represents the first catalytic enantioselective synthesis of α-tertiary piperazin-2-ones.[16][17]

dot graph "Asymmetric_Allylic_Alkylation" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

"Piperazinone" [label="N-Protected\nPiperazin-2-one"]; "Enolate" [label="Enolate Intermediate"]; "Tertiary_Piperazinone" [label="Enantioenriched\nα-Tertiary Piperazin-2-one"]; "Tertiary_Piperazine" [label="Chiral α-Tertiary\nPiperazine"];

"Piperazinone" -> "Enolate" [label="Pd Catalyst,\nChiral Ligand"]; "Enolate" -> "Tertiary_Piperazinone" [label="Allylic Electrophile"]; "Tertiary_Piperazinone" -> "Tertiary_Piperazine" [label="Reduction"]; } caption: "Catalytic asymmetric allylic alkylation for the synthesis of chiral α-tertiary piperazines."

More recently, direct C-H functionalization has emerged as a highly attractive and atom-economical strategy for the synthesis of substituted piperazines.[18] These methods avoid the need for pre-functionalized starting materials.

Photoredox Catalysis: MacMillan and coworkers reported one of the earliest examples of photoredox catalysis for the C-H arylation of N-Boc piperazines in 2011.[18] This method utilizes an iridium-based photocatalyst to generate a radical intermediate that can be coupled with various aromatic partners.[18]

Asymmetric Lithiation: The direct asymmetric lithiation of N-Boc piperazines, followed by trapping with an electrophile, provides a powerful method for the enantioselective synthesis of α-substituted piperazines.[7] This approach often utilizes a chiral ligand, such as (-)-sparteine, to control the stereochemistry of the lithiation step.[7]

Case Studies: The Synthesis of Milestone Chiral Piperazine Drugs

The evolution of synthetic strategies for chiral piperazines is best illustrated through the development of manufacturing routes for key pharmaceutical agents.

Indinavir (Crixivan®)

The development of the HIV protease inhibitor Indinavir was a landmark in the application of chiral piperazines. The synthesis of its key (S)-piperazine-2-tert-butylcarboxamide intermediate has been a subject of intense research.[19] Early syntheses relied on classical resolution.[9] However, more efficient asymmetric routes were later developed, including a notable asymmetric hydrogenation of a tetrahydropyrazine precursor using a rhodium catalyst with a chiral BINAP ligand, which achieved an impressive 99% ee.[9]

Levocetirizine (Xyzal®)

Levocetirizine, the active (R)-enantiomer of the antihistamine cetirizine, provides another compelling case study.[20] Initial access to Levocetirizine involved the resolution of racemic 1-[(4-chlorophenyl)phenylmethyl]piperazine.[7][21] This resolution was often low-yielding.[22] Later, more efficient processes were developed that either improved the resolution step or employed asymmetric synthesis to directly obtain the desired enantiomer of the piperazine intermediate.[10][21]

The Future of Chiral Piperazines: Expanding Chemical Space

Despite the significant progress in the synthesis of chiral piperazines, the exploration of their full potential in drug discovery is far from over. The majority of currently marketed piperazine-containing drugs remain N,N'-disubstituted, highlighting the vast, underexplored chemical space of C-substituted derivatives.[2][5]

Future research in this area will likely focus on:

-

Development of novel catalytic systems: The discovery of new, more efficient, and selective catalysts for the asymmetric functionalization of the piperazine ring will continue to be a major driver of innovation.

-

Late-stage functionalization: Methods that allow for the introduction of chirality and substituents at a late stage in a synthetic sequence are highly desirable for the rapid generation of diverse compound libraries for drug screening.

-

Exploration of novel substitution patterns: The synthesis and biological evaluation of piperazines with unconventional substitution patterns, such as 2,3-, 2,5-, and 2,6-disubstituted derivatives, will open up new avenues for drug discovery.[2]

Conclusion

The journey of the substituted chiral piperazine from a simple anthelmintic to a privileged scaffold in modern drug discovery is a testament to the power of synthetic innovation. The continuous development of more sophisticated and efficient asymmetric synthetic methodologies has not only provided access to a vast array of complex chiral piperazines but has also enabled the creation of life-saving medicines. As our understanding of disease biology deepens and the demand for more targeted and effective therapies grows, the versatile and ever-evolving chemistry of chiral piperazines will undoubtedly continue to play a pivotal role in shaping the future of medicine.

References

-

Stoltz, B. M., et al. (2012). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 51(35), 8830-8833. Available from: [Link]

-

Behenna, D. C., et al. (2012). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. National Institutes of Health. Available from: [Link]

-

Quick Company. (n.d.). Process For Preparation Of Cetirizine/Levocetirizine And Pharmaceutically Acceptable Salts Thereof. Quick Company. Available from: [Link]

-

Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(7), 745-759. Available from: [Link]

-

Ghosh, A. K., et al. (2010). Syntheses of FDA Approved HIV Protease Inhibitors. Accounts of Chemical Research, 43(11), 1434-1444. Available from: [Link]

- Google Patents. (n.d.). US8350031B2 - Processes for the synthesis of levocetirizine and intermediates for use therein. Google Patents.

-

Wikipedia. (n.d.). Cetirizine. Wikipedia. Available from: [Link]

-

Huang, W.-X., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(13), 3082-3085. Available from: [Link]

-

ResearchGate. (n.d.). Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review. ResearchGate. Available from: [Link]

- Google Patents. (n.d.). WO2009147389A2 - Processes for the synthesis of levocetirizine and intermediates for use therein. Google Patents.

-

O'Reilly, M. C., & Lindsley, C. W. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. National Institutes of Health. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of the piperazine subunit of Indinavir. ResearchGate. Available from: [Link]

-

Reider, P. J. (1997). Advances in AIDS Chemotherapy: The Asymmetric Synthesis of CRIXIVAN®. CHIMIA International Journal for Chemistry, 51(6), 306-308. Available from: [Link]

-

MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available from: [Link]

-

Worldwidejournals.com. (n.d.). Chemistry. Worldwidejournals.com. Available from: [Link]

-

Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6891. Available from: [Link]

-

Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. (n.d.). Stereoselective Synthesis of a Novel Chiral Piperazine. ResearchGate. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. ResearchGate. Available from: [Link]

-

Chartrain, M., et al. (1999). Microbial conversion of indene to indandiol: a key intermediate in the synthesis of CRIXIVAN. Journal of Industrial Microbiology & Biotechnology, 22(4-5), 245-251. Available from: [Link]

-

Ferey, V., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(1), 18-32. Available from: [Link]

-

Huang, W.-X., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(13), 3082–3085. Available from: [Link]

-

Chamakuri, S., et al. (2020). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 18(44), 8844-8849. Available from: [Link]

-

Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(7), 745-759. Available from: [Link]

-

Wolfe, J. P., et al. (2007). Asymmetric Synthesis of Chiral Piperazines. R Discovery. Available from: [Link]

-

Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers. Chiralpedia. Available from: [Link]

-

ResearchGate. (n.d.). Scheme 1. Solid-phase synthesis of indinavir analogues library. ResearchGate. Available from: [Link]

-

ResearchGate. (n.d.). Asymmetric Synthesis of Biologically Active Piperazine Derivatives. ResearchGate. Available from: [Link]

-

Zhang, Y., et al. (2011). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development, 15(1), 159-165. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. ResearchGate. Available from: [Link]

-

Wikipedia. (n.d.). Chiral resolution. Wikipedia. Available from: [Link]

-

Zhou, Y.-G., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6296-6301. Available from: [Link]

-

ResearchGate. (n.d.). Piperazine-Based CCR5 antagonists as HIV-1 inhibitors. I: 2(S)-methyl piperazine as a key pharmacophore element. ResearchGate. Available from: [Link]

-

ResearchGate. (n.d.). Pharmacophores: Historical Perspective and Viewpoint from a Medicinal Chemist. ResearchGate. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 5. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Process For Preparation Of Cetirizine/Levocetirizine And [quickcompany.in]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2009147389A2 - Processes for the synthesis of levocetirizine and intermediates for use therein - Google Patents [patents.google.com]

- 11. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 17. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization | MDPI [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Cetirizine - Wikipedia [en.wikipedia.org]

- 21. US8350031B2 - Processes for the synthesis of levocetirizine and intermediates for use therein - Google Patents [patents.google.com]

- 22. worldwidejournals.com [worldwidejournals.com]

An In-depth Technical Guide to the Conformational Analysis of (R)-1,3-Dimethylpiperazine

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] Its conformational flexibility, however, presents both opportunities and challenges in drug design, as the three-dimensional arrangement of substituents profoundly impacts molecular recognition and pharmacological activity.[3] This guide provides a comprehensive technical analysis of the conformational landscape of (R)-1,3-Dimethylpiperazine, a chiral substituted piperazine. We will dissect the governing stereoelectronic principles, delineate the primary conformational equilibria, and present robust, field-proven methodologies for its characterization using computational modeling and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking to master the conformational behavior of this important heterocyclic system.

Foundational Principles of Piperazine Conformation

Like its carbocyclic analog cyclohexane, the piperazine ring is not planar. To alleviate bond angle strain (torsional and angle strain), it adopts puckered conformations. The principal conformations are the chair , boat , and twist-boat .

-

Chair Conformation: This is the most stable and predominant conformation for piperazine and its simple derivatives.[1][4] It features a staggered arrangement of all substituents around the ring, minimizing torsional strain. Substituents are oriented in two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).

-

Boat and Twist-Boat Conformations: These are higher-energy, more flexible forms that serve as transition states or intermediates during the process of ring inversion (the interconversion of one chair form to another).[4] The energy barrier to convert from a chair to a boat conformation in piperazine is approximately 6.1 kcal/mol.[4] For the purpose of analyzing stable ground-state conformers relevant to drug-receptor interactions, the chair form is of primary interest.

The process of ring inversion interconverts the two chair forms. During this flip, all axial substituents become equatorial, and all equatorial substituents become axial. This dynamic equilibrium is central to the conformational analysis of substituted piperazines.

Caption: Energy profile of piperazine ring inversion.

Stereoelectronic Factors in this compound

The conformational preference of this compound is dictated by the steric demands of its two methyl groups: one on a nitrogen atom (N1) and one on a carbon atom (C3). The stability of any given conformer is a balance of minimizing unfavorable steric interactions.

1,3-Diaxial Interactions: The Dominant Steric Penalty

The most significant destabilizing force in chair conformations is the 1,3-diaxial interaction .[5][6][7] This refers to the steric clash between an axial substituent and the other two axial substituents on the same face of the ring, located two carbons away (at the 1,3- and 1,5-positions). These interactions are essentially gauche-butane interactions embedded within the ring system.[7][8] Because of this high steric penalty, bulky substituents strongly prefer the more spacious equatorial position.[5]

A-Values: Quantifying Conformational Preference

The energetic cost of placing a substituent in the axial position is quantified by its "A-value," which is the difference in Gibbs free energy (ΔG°) between the equatorial and axial conformers. A larger A-value signifies a stronger preference for the equatorial position.

| Substituent | Ring System | A-Value (kcal/mol) |

| -CH₃ | Cyclohexane | ~1.7 |

| -CH₃ (on N) | N-Methylpiperidine | ~0.4 - 0.6 |

Note: A-values can vary slightly depending on the solvent and specific molecular context. The A-value for an N-methyl group is significantly lower than for a C-methyl group due to the longer C-N bond length and different bond angles compared to a C-C bond, which reduces the severity of the 1,3-diaxial clash.

Conformational Equilibria of this compound

For this compound, two distinct chair conformations can be generated via ring inversion. Let's analyze the steric interactions in each.

Caption: Ring-flip equilibrium for this compound.

-

Conformer A (Diequatorial): The N1-methyl group and the C3-methyl group both occupy equatorial positions. In this arrangement, there are no significant 1,3-diaxial interactions involving the methyl groups. This is anticipated to be the most stable, ground-state conformation.

-

Conformer B (Diaxial): Following a ring flip, both methyl groups are forced into axial positions. This conformer is severely destabilized by multiple steric clashes:

-

The axial C3-methyl group clashes with the axial hydrogen on C5.

-

The axial N1-methyl group also clashes with the axial hydrogen on C5.

-

There is an additional clash between the axial N1-methyl and the axial C3-methyl group (a 1,3-diaxial interaction between substituents).

-

Methodologies for Experimental and Computational Validation

A robust conformational analysis relies on the synergy between computational prediction and experimental verification.

Protocol 1: Computational Modeling

Computational chemistry provides a powerful means to quantify the energy difference between conformers. Density Functional Theory (DFT) offers an excellent balance of accuracy and computational cost for systems of this size.[1]

Caption: DFT workflow for conformational energy calculation.

Step-by-Step Methodology:

-

Structure Generation: Build 3D models of both the diequatorial (Conformer A) and diaxial (Conformer B) chair forms of this compound.

-

Geometry Optimization: Perform a full geometry optimization on each structure using a DFT functional and basis set (e.g., B3LYP/6-31G*). This finds the lowest energy geometry for each conformer.

-

Frequency Analysis: Conduct a frequency calculation for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also provides the zero-point vibrational energy (ZPVE) for correction.

-